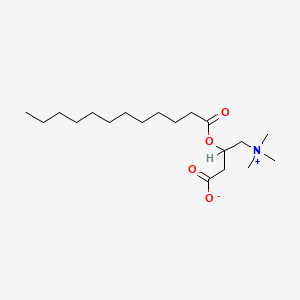

O-dodecanoylcarnitine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

O-dodecanoylcarnitine is an O-acylcarnitine having dodecanoyl as the acyl substituent. It has a role as a human metabolite. It is an O-acylcarnitine and a dodecanoate ester.

Applications De Recherche Scientifique

Biomarker for Metabolic Disorders

O-Dodecanoylcarnitine is recognized as a biomarker for several inherited fatty acid oxidation disorders. Elevated levels of this compound have been observed in conditions such as:

- Very Long Chain Acyl-CoA Dehydrogenase Deficiency : Increased dodecanoylcarnitine levels are indicative of this condition, which impairs the body's ability to oxidize long-chain fatty acids effectively .

- Carnitine Palmitoyltransferase Deficiencies : These deficiencies disrupt fatty acid metabolism, leading to elevated medium-chain acylcarnitines in plasma .

Role in Cardiovascular Health

Research indicates that this compound may serve as a potential marker for cardiovascular diseases, particularly in type 2 diabetes mellitus. Studies have shown that its levels correlate with diastolic heart failure and other cardiovascular events, suggesting its utility in assessing cardiovascular risk .

Metabolomic Studies

Recent metabolomic studies have highlighted significant increases in acylcarnitines, including this compound, following dietary interventions aimed at weight loss. For instance, a low-calorie diet led to notable changes in plasma acylcarnitine profiles, with implications for understanding metabolic adaptations during weight loss .

| Study | Intervention | Key Findings |

|---|---|---|

| Low-Calorie Diet (LCD) | Increased levels of this compound correlated with reductions in visceral fat area after 12 weeks. |

Ocular Health

Emerging research has explored the role of acylcarnitines as potential biomarkers for ocular diseases. Changes in carnitine profiles have been associated with conditions such as diabetic retinopathy and age-related macular degeneration, indicating their relevance in ophthalmology .

Case Study on Fatty Acid Oxidation Disorders

A study involving patients with long-chain acyl-CoA dehydrogenase deficiency revealed significantly elevated levels of this compound compared to healthy controls. This finding supports its role as a diagnostic marker for fatty acid oxidation disorders.

Cardiovascular Risk Assessment

In a cohort study examining patients with type 2 diabetes mellitus, elevated dodecanoylcarnitine levels were associated with increased risk of cardiovascular events. This underscores the potential of this compound as a biomarker for monitoring cardiovascular health.

Analyse Des Réactions Chimiques

Mitochondrial Transport and β-Oxidation

O-dodecanoylcarnitine shuttles dodecanoic acid across mitochondrial membranes via the carnitine shuttle system :

Step 1: Entry into Mitochondria

The compound crosses the inner mitochondrial membrane via carnitine-acylcarnitine translocase (CACT) .

Step 2: Acyl Group Transfer to Coenzyme A

Carnitine palmitoyltransferase II (CPT II) catalyzes the regeneration of dodecanoyl-CoA and free carnitine:

O dodecanoylcarnitine CoA SHCPT IIDodecanoyl CoA L carnitine

-

Thermodynamics : This reaction is reversible but favors CoA ester formation in the mitochondrial matrix .

-

Clinical relevance : Deficiencies in CPT II lead to accumulation of this compound, associated with metabolic disorders .

Hydrolysis and Metabolic Regulation

Under specific conditions, this compound undergoes hydrolysis to release carnitine and dodecanoic acid:

O dodecanoylcarnitine H2O→L carnitine Dodecanoic acid

-

Enzymatic regulation : Hydrolases in plasma or tissues modulate this process, though specific enzymes are less characterized .

-

Functional role : Hydrolysis regulates intracellular carnitine pools and free fatty acid availability .

Role in Metabolic Disorders

Elevated plasma levels of this compound are biomarkers for:

| Disorder | Accumulated Metabolite | Clinical Implications |

|---|---|---|

| LCAD deficiency | This compound | Hypoketotic hypoglycemia, myopathy |

| CPT II deficiency | This compound | Muscle weakness, rhabdomyolysis |

Analytical Derivatization Reactions

For research purposes, this compound is derivatized to enhance detection in mass spectrometry:

-

Deuterated analogs : Synthesis of D3-labeled this compound (e.g., [12,12,12-D3]-L-carnitine) improves quantification accuracy .

-

Salt formation : HCl salts are commonly used to stabilize the compound for storage .

Research Findings and Clinical Studies

-

Caloric restriction : A 12-week low-calorie diet increased plasma this compound levels, correlating with reduced visceral fat and elevated free fatty acids .

-

Metabolomic profiling : Medium-chain acylcarnitines like this compound are elevated in obesity and type 2 diabetes, highlighting their role in lipid dysregulation .

This compound is central to lipid metabolism, with its reactions intricately linked to energy production and metabolic health. Its synthesis, transport, and hydrolysis are tightly regulated, and its dysregulation serves as a critical biomarker for inherited metabolic disorders. Further research into its enzymatic pathways and therapeutic modulation could advance treatments for metabolic diseases.

Propriétés

Numéro CAS |

2466-77-5 |

|---|---|

Formule moléculaire |

C19H37NO4 |

Poids moléculaire |

343.5 g/mol |

Nom IUPAC |

3-dodecanoyloxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4/h17H,5-16H2,1-4H3 |

Clé InChI |

FUJLYHJROOYKRA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

SMILES canonique |

CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.